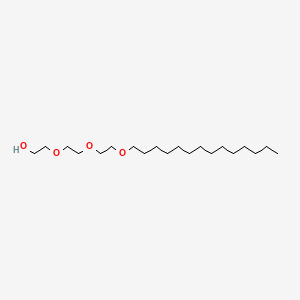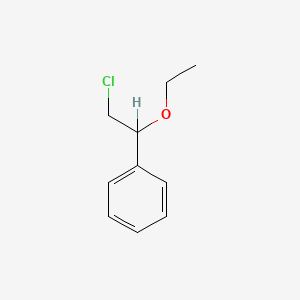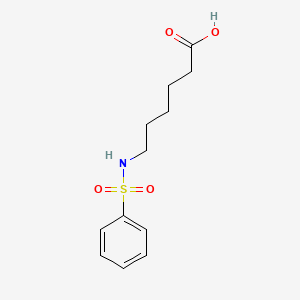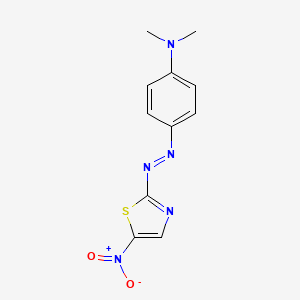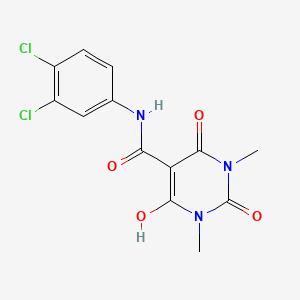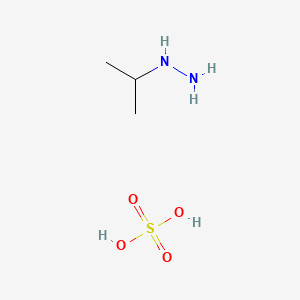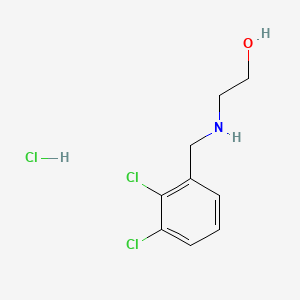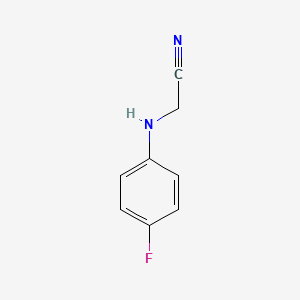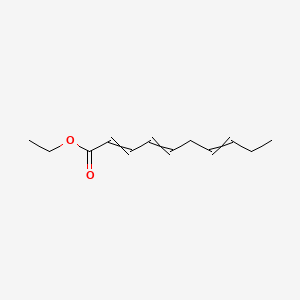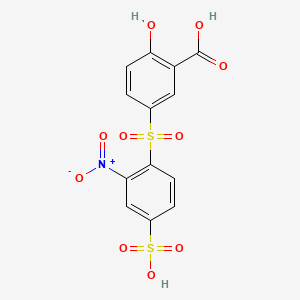![molecular formula C13H11ClO3S B1622101 [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride CAS No. 173253-50-4](/img/structure/B1622101.png)
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride
Descripción general
Descripción
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, commonly known as MPPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds. MPPS has been found to have multiple applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Muškinja et al. (2019) explored the synthesis of sulfonyl esters through reactions of sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities with high selectivity, inducing apoptotic cell death and cell cycle arrest in carcinoma cell lines, but showing little to no effect on non-cancerous cell lines (Muškinja et al., 2019).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) discussed the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which are used as proton exchange membranes in fuel cells. These membranes exhibited high proton conductivity, making them ideal materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Fluorescent Labeling Reagents
Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, react with phenols to produce fluorescent sulfonyl esters, which are useful for the sensitive detection of urinary phenol and p-cresol (Tsuruta et al., 2000).
Nanofiltration Membranes
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and high rejection of dyes, suggesting their potential application in water treatment and purification processes (Liu et al., 2012).
Mecanismo De Acción
Target of Action
Compounds like “[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride” often target proteins, receptors, and enzymes in the body. They can interact with these targets due to their structural similarity to naturally occurring molecules .
Mode of Action
The compound might interact with its targets through various chemical reactions. For instance, it could undergo nucleophilic substitution or free radical reactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. It might inhibit or activate certain enzymes, thereby altering the normal functioning of these pathways .
Análisis Bioquímico
Biochemical Properties
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins by forming covalent bonds with amino acid residues, such as lysine and cysteine . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. Additionally, this compound can interact with other biomolecules, such as nucleic acids, through similar covalent modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. Additionally, the compound can alter gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions can lead to changes in the overall metabolic activity of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be localized to specific cellular compartments, where it exerts its biochemical effects. Its distribution within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-50-4 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


